amine hydrobromide CAS No. 1609403-64-6](/img/structure/B3107141.png)
[2-(1H-indol-3-yl)ethyl](4-nitrobenzyl)amine hydrobromide
Übersicht
Beschreibung
“2-(1H-indol-3-yl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609403-64-6 . It has a linear formula of C17 H17 N3 O2 . Br H . The compound is solid in physical form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is N-[2-(1H-indol-3-yl)ethyl]-N-(4-nitrobenzyl)amine hydrobromide . The InChI code is 1S/C17H17N3O2.BrH/c21-20(22)15-7-5-13(6-8-15)11-18-10-9-14-12-19-17-4-2-1-3-16(14)17;/h1-8,12,18-19H,9-11H2;1H . The molecular weight of the compound is 376.25 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 376.25 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemistry and Reaction Mechanisms
- Reporter Group Chemistry : 2-(1H-indol-3-yl)ethylamine hydrobromide, closely related to 2-hydroxy-5-nitrobenzyl bromide (HNB-Br), reacts with tryptophan ethyl ester, forming monosubstitution adducts through a complex mechanism involving indolenines. This elucidates the compound's potential for forming complexes with amino acids, which can have applications in protein chemistry (Loudon & Koshland, 1970).
Synthesis and Anticancer Activity
- Synthesis of Anticancer Agents : Substituted derivatives, including those with a nitrobenzyl component similar to 2-(1H-indol-3-yl)ethylamine, have been synthesized and shown potential as pro-apoptotic Bcl-2-inhibitory anticancer agents. This highlights the compound's relevance in developing new anticancer drugs (Hamdy et al., 2013).
Biochemical Applications
- Protein Research Tool : A related compound, dimethyl (2-hydroxy-5-nitrobenzyl)-sulfonium bromide, has been used to introduce the 2-hydroxy-5-nitrobenzyl reporter group into proteins. This suggests potential applications of 2-(1H-indol-3-yl)ethylamine in protein labeling and structural studies (Tucker et al., 1971).
Applications in Metallodrug Development
- Metallodrug Prototypes : Modifications in the structure of ligands, similar to the one being studied, have been used to develop cobalt-based metallodrugs for cancer treatment. This signifies its potential use in designing new drug prototypes with improved biological activities (Souza et al., 2011).
Electrochemical Studies
- Electrochemical Behavior : Research on compounds like 1-ethyl-4-nitro-3-cyanopyrazole, which share structural similarities with 2-(1H-indol-3-yl)ethylamine, can shed light on its electrochemical properties. Such studies are important for understanding its behavior in various chemical reactions (Mikhal’chenko et al., 2007).
Photolabile Compounds
- Photolabile Properties : α-Methyl nitrobenzyl compounds, similar in structure, have shown superior photochemical release properties. This hints at the potential use of 2-(1H-indol-3-yl)ethylamine in photolabile applications, such as controlled drug release (Salerno & Cleaves, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2.BrH/c21-20(22)15-7-5-13(6-8-15)11-18-10-9-14-12-19-17-4-2-1-3-16(14)17;/h1-8,12,18-19H,9-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVESXAUHTWWORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-indol-3-yl)ethyl](4-nitrobenzyl)amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide](/img/structure/B3107059.png)
![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3107067.png)
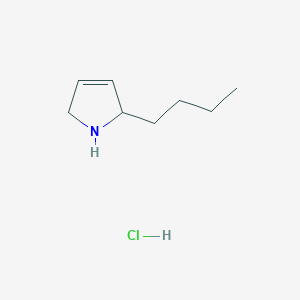
![[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B3107087.png)

![{[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B3107109.png)
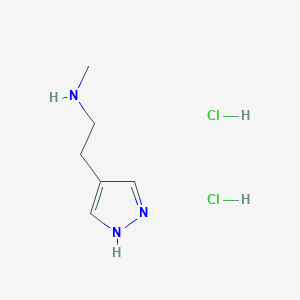
![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride](/img/structure/B3107123.png)
![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B3107128.png)
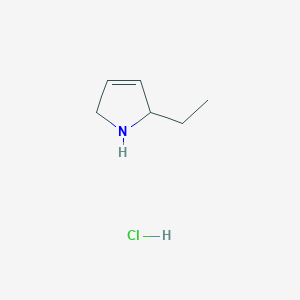
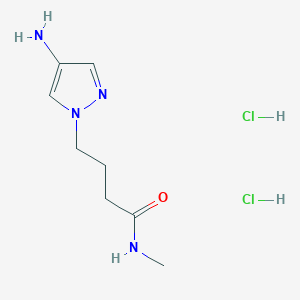
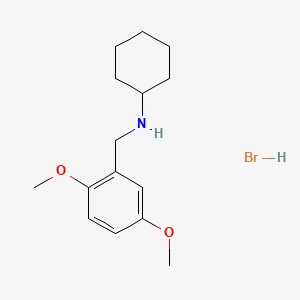

![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B3107164.png)